2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride
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Overview
Description
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride typically involves multiple steps:
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Formation of the Piperidine Derivative: : The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of 2-methyl-3-(piperidin-1-yl)propylamine with a suitable aryl halide under basic conditions.
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Aryl Substitution: : The next step involves the substitution of the aryl halide with the piperidine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
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Formation of the Propanoic Acid Derivative: : The final step involves the introduction of the propanoic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can be used to modify the aryl group or the piperidine ring, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential pharmacological activities. The piperidine ring is a common feature in many bioactive molecules, suggesting that this compound could be a valuable lead in drug discovery.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific receptors or enzymes. The compound’s structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its unique properties may also make it useful in materials science or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride exerts its effects would depend on its specific application. In a biological context, it could interact with receptors or enzymes, modulating their activity. The piperidine ring may play a crucial role in binding to these targets, while the aryl and propanoic acid groups could influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic acid: Lacks the hydrochloride moiety, which may affect its solubility and stability.
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic acid ethyl ester: An ester derivative that may have different pharmacokinetic properties.
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic acid methyl ester: Another ester derivative with potentially different biological activity.
Uniqueness
The hydrochloride salt form of the compound may offer advantages in terms of solubility and stability, making it more suitable for certain applications, particularly in medicinal chemistry. The presence of the piperidine ring and the specific substitution pattern on the aryl group also contribute to its unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of 2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H30ClNO2 |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22;/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22);1H |
InChI Key |
HYFKZUFFDJPDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2.Cl |
Origin of Product |
United States |
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